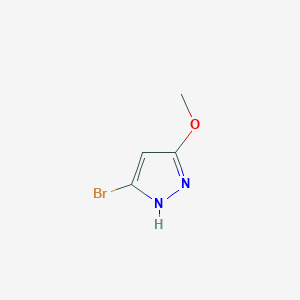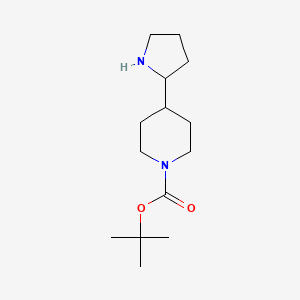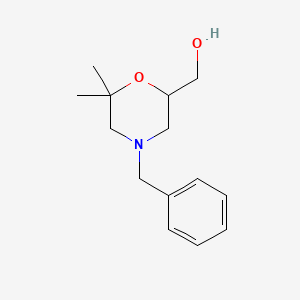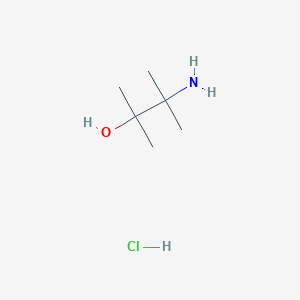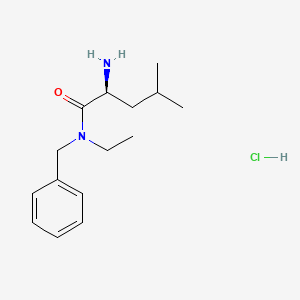
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride
説明
“(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride” is a chemical compound with the CAS Number: 1423015-68-2 . It has a molecular weight of 284.83 . This compound is used in various scientific research areas due to its unique structure, which allows for diverse applications, including drug development, organic synthesis, and biochemical studies.
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2O.ClH/c1-4-17 (11-13-8-6-5-7-9-13)15 (18)14 (16)10-12 (2)3;/h5-9,12,14H,4,10-11,16H2,1-3H3;1H/t14-;/m0./s1 . This code provides a detailed description of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 284.83 . It’s described as an oil at room temperature .科学的研究の応用
Anticonvulsant Properties
PAADs, compounds structurally related to (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride, have demonstrated significant anticonvulsant activities in animal models. Studies have shown that substituting the 4'-N'-benzylamide site in these compounds can lead to enhanced anticonvulsant effects. For instance, incorporating electron-withdrawing groups retained activity, while electron-donating groups led to a loss of activity. The introduction of 3-fluorobenzyloxy or 3-fluorophenoxymethyl groups using a rationally designed multiple ligand approach improved the anticonvulsant activities of these compounds, surpassing those of phenobarbital and phenytoin in some cases (King et al., 2011).
Structure-Activity Relationship (SAR)
Further research into the SAR of PAADs revealed that the anticonvulsant activity is highly dependent on the electronic properties of the 4'-N'-benzylamide substituent. This indicates a clear SAR, where PAADs exhibit more structural latitude in the types of units that can be incorporated at the terminal amide site compared to functionalized amino acids (FAAs), suggesting different mechanisms of action (King et al., 2011).
Neuropathic Pain Management
PAADs have also shown promise in neuropathic pain management. The efficacy of these compounds in reducing pain was associated with their structural features, particularly the hydrocarbon moiety at the C(2)-carbon. Notably, certain C(2) R-substituted PAADs, where the R group was a hydrocarbon like ethyl or isopropyl and conformed to the d-amino acid configuration, exhibited pronounced activities in neuropathic pain models (King et al., 2011).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .
特性
IUPAC Name |
(2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O.ClH/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3;/h5-9,12,14H,4,10-11,16H2,1-3H3;1H/t14-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBASEFMRZNSOQ-UQKRIMTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)C(=O)[C@H](CC(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



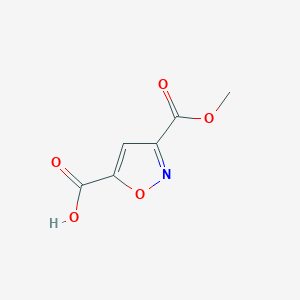
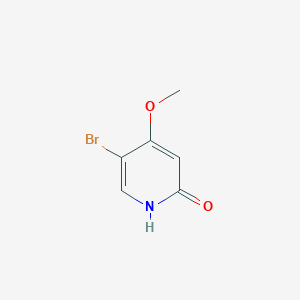

![1-(1H-pyrazolo[4,3-c]pyridin-3-yl)ethanone](/img/structure/B1377009.png)
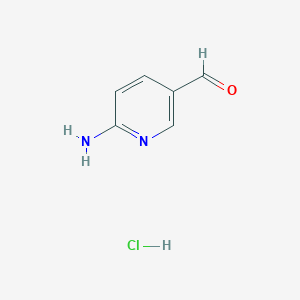
![tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate](/img/structure/B1377014.png)
![8-Bromo-5-chloroimidazo[1,2-a]pyridine](/img/structure/B1377015.png)
